Enpp-1-IN-12

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

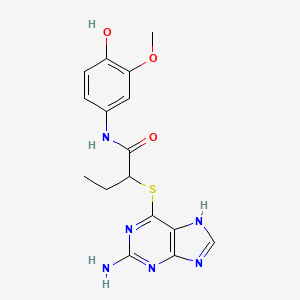

C16H18N6O3S |

|---|---|

Peso molecular |

374.4 g/mol |

Nombre IUPAC |

2-[(2-amino-7H-purin-6-yl)sulfanyl]-N-(4-hydroxy-3-methoxyphenyl)butanamide |

InChI |

InChI=1S/C16H18N6O3S/c1-3-11(14(24)20-8-4-5-9(23)10(6-8)25-2)26-15-12-13(19-7-18-12)21-16(17)22-15/h4-7,11,23H,3H2,1-2H3,(H,20,24)(H3,17,18,19,21,22) |

Clave InChI |

ZDCMJGUVFRHQEH-UHFFFAOYSA-N |

SMILES canónico |

CCC(C(=O)NC1=CC(=C(C=C1)O)OC)SC2=NC(=NC3=C2NC=N3)N |

Origen del producto |

United States |

Foundational & Exploratory

The Core Mechanism of ENPP-1-IN-12 in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) has emerged as a critical regulator in cancer progression and immune evasion. Its enzymatic activity modulates key signaling pathways, including the cGAS-STING and adenosine pathways, thereby influencing the tumor microenvironment. This technical guide provides an in-depth analysis of the mechanism of action of ENPP-1-IN-12, a potent and orally active inhibitor of ENPP1. We will explore the preclinical data supporting its anti-tumor activity, detail the experimental methodologies for its evaluation, and visualize the intricate signaling cascades it modulates. This document is intended to serve as a comprehensive resource for researchers and drug development professionals in the field of oncology.

Introduction to ENPP1 in Cancer

ENPP1 is a type II transmembrane glycoprotein with phosphodiesterase and pyrophosphatase activity.[1] It is overexpressed in various cancers, including breast, lung, and ovarian cancers, and its elevated expression often correlates with poor prognosis.[1][2] ENPP1 exerts its pro-tumoral effects through two primary mechanisms: the hydrolysis of 2'3'-cyclic GMP-AMP (cGAMP) and the production of adenosine.[1][3][4]

-

Inhibition of the cGAS-STING Pathway: Cytosolic double-stranded DNA (dsDNA) in cancer cells, a hallmark of genomic instability, is detected by cyclic GMP-AMP synthase (cGAS), which then synthesizes cGAMP.[5][6] cGAMP acts as a second messenger, binding to and activating the stimulator of interferon genes (STING), leading to the production of type I interferons and other pro-inflammatory cytokines.[5][6] This signaling cascade is crucial for initiating an anti-tumor immune response. ENPP1, located on the cell surface, hydrolyzes extracellular cGAMP, thereby dampening STING-mediated anti-tumor immunity and allowing cancer cells to evade immune surveillance.[1][3]

-

Generation of Immunosuppressive Adenosine: ENPP1 hydrolyzes extracellular ATP to produce AMP.[5] AMP is then converted to adenosine by CD73.[5] Adenosine in the tumor microenvironment is a potent immunosuppressive molecule that can inhibit the function of various immune cells, including T cells and natural killer (NK) cells, further contributing to tumor immune evasion.[4][7]

Given its pivotal role in suppressing anti-tumor immunity, ENPP1 has emerged as a promising therapeutic target in oncology.

This compound: A Potent ENPP1 Inhibitor

This compound is a potent and orally bioavailable small molecule inhibitor of ENPP1. Preclinical studies have demonstrated its potential as an anti-cancer agent.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and other relevant ENPP1 inhibitors.

| Inhibitor | Parameter | Value | Cell Line/Model | Reference |

| This compound | Ki | 41 nM | N/A | |

| Compound [I] | IC50 | 1.2 nM | N/A | [8] |

| Compound 4f | IC50 | 0.28 ± 0.08 µM | N/A | [6] |

| Compound 4q | IC50 | 0.37 ± 0.03 µM | N/A | [6] |

Table 1: In Vitro Potency of ENPP1 Inhibitors

| Inhibitor | Cancer Type | Dosage | Effect | Model | Reference |

| This compound | Lung Cancer | 100 mg/kg (p.o.) | Tumor growth inhibition | LLC1 syngeneic murine model | |

| Compound [II] (prodrug of [I]) | Pancreatic Ductal Carcinoma | Not specified | 11% Tumor Growth Inhibition (TGI) alone; 51% TGI with radiation | Pan02 syngeneic mouse model | [8] |

| Insilico Medicine ENPP1 Inhibitor | Colorectal Cancer | Single dose | 67% Tumor Growth Inhibition | MC38 syngeneic mouse model | [9] |

Table 2: In Vivo Efficacy of ENPP1 Inhibitors

| Parameter | Value | Species | Dose | Reference |

| Oral Bioavailability (F) | 45.1% | Healthy female BALB/c mice | 10 mg/kg (p.o.) | |

| Half-life (t1/2) | 1.04 h | Healthy female BALB/c mice | 10 mg/kg (p.o.) | |

| Cmax | 303.10 ng/mL | Healthy female BALB/c mice | 10 mg/kg (p.o.) | |

| Half-life (t1/2) | 0.76 h | Healthy female BALB/c mice | 1 mg/kg (i.v.) | |

| Cmax | 308.64 ng/mL | Healthy female BALB/c mice | 1 mg/kg (i.v.) | |

| Clearance (CL) | 73.22 mL/min/kg | Healthy female BALB/c mice | 1 mg/kg (i.v.) |

Table 3: Pharmacokinetic Properties of this compound

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound in cancer is the inhibition of ENPP1's enzymatic activity, which leads to the restoration of STING signaling and a reduction in immunosuppressive adenosine.

Caption: Workflow for preclinical evaluation of this compound.

The cGAS-STING Pathway

By inhibiting ENPP1, this compound prevents the degradation of extracellular cGAMP. This allows cGAMP to bind to and activate STING in immune cells within the tumor microenvironment, leading to the production of type I interferons and subsequent activation of an anti-tumor immune response.

Caption: this compound restores STING signaling by inhibiting ENPP1.

The Adenosine Pathway

Inhibition of ENPP1 by this compound also reduces the production of AMP from ATP, thereby limiting the substrate for CD73 and decreasing the generation of immunosuppressive adenosine in the tumor microenvironment.

Caption: this compound reduces adenosine-mediated immune suppression.

Detailed Experimental Protocols

ENPP1 Enzyme Activity Assay (Inhibitor Screening)

This protocol is adapted from commercially available ENPP1 inhibitor screening kits and is suitable for determining the IC50 of inhibitors like this compound.

Materials:

-

Recombinant human ENPP1 enzyme

-

ENPP1 Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.5)

-

ENPP1 substrate (e.g., p-nitrophenyl thymidine 5′-monophosphate or a fluorogenic substrate like TG-mAMP)

-

This compound or other test inhibitors dissolved in DMSO

-

96-well microplate (black with a clear bottom for fluorescent assays)

-

Plate reader capable of measuring absorbance or fluorescence

Procedure:

-

Reagent Preparation:

-

Prepare a 1X ENPP1 Assay Buffer.

-

Dilute the ENPP1 enzyme to the desired concentration in 1X Assay Buffer. Keep on ice.

-

Prepare a working solution of the ENPP1 substrate in 1X Assay Buffer.

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in 1X Assay Buffer to the final desired concentrations.

-

-

Assay Setup:

-

Add 50 µL of 1X ENPP1 Assay Buffer to each well of the 96-well plate.

-

Add 10 µL of the diluted this compound solutions to the respective wells. For control wells, add 10 µL of 1X Assay Buffer with the same final DMSO concentration.

-

Add 20 µL of the diluted ENPP1 enzyme to all wells except for the "no enzyme" control wells.

-

Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding 20 µL of the ENPP1 substrate working solution to all wells.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light if using a fluorescent substrate.

-

-

Data Acquisition:

-

For colorimetric assays, stop the reaction by adding a stop solution (e.g., 100 mM NaOH).[10] Read the absorbance at the appropriate wavelength (e.g., 405 nm).[10]

-

For fluorescent assays, read the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission).

-

-

Data Analysis:

-

Subtract the background reading (from "no enzyme" control wells) from all other readings.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the "enzyme only" control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell Viability Assay (MTT/MTS Assay)

This protocol provides a general framework for assessing the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., LLC1, 4T1)

-

Complete cell culture medium

-

This compound dissolved in DMSO

-

MTT or MTS reagent

-

Solubilization solution (for MTT assay)

-

96-well cell culture plate

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium from a stock solution in DMSO. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically <0.5%).

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubate the plate for the desired treatment period (e.g., 48-72 hours).

-

-

MTT/MTS Assay:

-

For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan crystals are formed. Add 100 µL of solubilization solution to each well and incubate overnight at 37°C.

-

For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[11]

-

-

Data Acquisition:

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.[11]

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from all other readings.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value.

-

In Vivo Syngeneic Mouse Model of Lung Cancer

This protocol describes the establishment of a syngeneic lung cancer model to evaluate the in vivo efficacy of this compound.

Materials and Animals:

-

C57BL/6 mice (6-8 weeks old)

-

Lewis Lung Carcinoma (LLC1) cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Matrigel

-

This compound formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

-

Anesthesia (e.g., isoflurane)

-

Surgical tools

Procedure:

-

Cell Preparation and Implantation:

-

Tumor Growth and Treatment:

-

Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 100 mg/kg) or vehicle control orally once daily.

-

Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

-

Endpoint and Analysis:

-

Continue the treatment for a predetermined period (e.g., 21 days) or until the tumors in the control group reach a humane endpoint.[10]

-

At the end of the study, euthanize the mice and excise the tumors.

-

Weigh the tumors and process them for further analysis, such as immunohistochemistry or flow cytometry to assess immune cell infiltration.

-

-

Data Analysis:

-

Plot the mean tumor volume over time for each treatment group.

-

Calculate the tumor growth inhibition (TGI) for the this compound treated group compared to the vehicle control group.

-

Perform statistical analysis to determine the significance of the observed differences.

-

Conclusion

This compound represents a promising therapeutic agent in oncology due to its potent and specific inhibition of ENPP1. Its dual mechanism of action, involving the reactivation of the cGAS-STING pathway and the reduction of immunosuppressive adenosine, addresses key mechanisms of tumor immune evasion. The preclinical data and experimental protocols outlined in this guide provide a solid foundation for further investigation and development of this compound and other ENPP1 inhibitors as novel cancer immunotherapies. Future studies should focus on exploring combination therapies, identifying predictive biomarkers, and ultimately translating these promising preclinical findings into clinical benefits for cancer patients.

References

- 1. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 | MDPI [mdpi.com]

- 6. ENPP1’s regulation of extracellular cGAMP is a ubiquitous mechanism of attenuating STING signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Novel prodrug of potent ENPP1 inhibitor shows synergistic effect in combination with radiotherapy | BioWorld [bioworld.com]

- 9. ENPP1 | Insilico Medicine [insilico.com]

- 10. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 11. ichorlifesciences.com [ichorlifesciences.com]

- 12. meliordiscovery.com [meliordiscovery.com]

The Role of Ectonucleotide Pyrophosphatatase/Phosphodiesterase 1 (ENPP1) in Tumor Immunity: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) has emerged as a critical regulator of the tumor microenvironment (TME), acting as a key innate immune checkpoint. As a type II transmembrane glycoprotein, ENPP1 orchestrates a dual immunosuppressive strategy by inhibiting the cGAS-STING pathway and promoting the production of immunosuppressive adenosine. Upregulated in a wide range of solid tumors, its expression is frequently correlated with poor prognosis, metastasis, and resistance to immunotherapy.[1][2][3][4] Consequently, targeting ENPP1 represents a novel and promising therapeutic strategy to reinvigorate anti-tumor immunity, particularly for converting immunologically "cold" tumors into "hot" tumors responsive to immune checkpoint blockade. This guide provides an in-depth overview of ENPP1's mechanisms, its impact on tumor immunity, preclinical and clinical data for ENPP1 inhibitors, and key experimental methodologies.

Core Mechanisms of ENPP1 in Tumor Immunity

ENPP1 exerts its immunosuppressive functions primarily through two interconnected enzymatic activities: the hydrolysis of the immune-transmitter 2'3'-cyclic GMP-AMP (cGAMP) and the degradation of extracellular ATP, which ultimately fuels the adenosine pathway.[5][6]

Inhibition of the cGAS-STING Pathway

The cyclic GMP-AMP Synthase (cGAS)-Stimulator of Interferon Genes (STING) pathway is a crucial component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a common feature of genomically unstable cancer cells.[2][7] Upon dsDNA detection, cGAS synthesizes the second messenger cGAMP.[1] cGAMP can act intracellularly or be transported extracellularly to activate the STING pathway in adjacent immune cells, such as dendritic cells (DCs), leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines that orchestrate a robust anti-tumor adaptive immune response.[6][7][8]

ENPP1 is the dominant hydrolase of extracellular cGAMP.[2][3] By degrading cGAMP into AMP and GMP, ENPP1 effectively severs this paracrine signaling loop, preventing STING activation in immune cells and thereby dampening the innate immune response against the tumor.[1][9][10] This function positions ENPP1 as a key innate immune checkpoint that tumors exploit to evade immune surveillance.[2][3][11]

Caption: ENPP1-mediated hydrolysis of extracellular cGAMP to inhibit STING signaling.

Promotion of the Immunosuppressive Adenosine Pathway

The TME is often characterized by high levels of extracellular ATP, released from dying tumor cells. While high concentrations of ATP can be pro-inflammatory, its rapid degradation creates a profoundly immunosuppressive environment dominated by adenosine.[9] ENPP1 contributes significantly to this process by hydrolyzing extracellular ATP to AMP.[1][5] The resulting AMP is then converted by another ectoenzyme, CD73 (Ecto-5'-nucleotidase), into adenosine.[5][9]

Adenosine signals through A2A and A2B receptors on various immune cells, including T cells and NK cells, leading to the suppression of their cytotoxic functions and promoting an immune-evasive TME.[5][12][13] By initiating the ATP degradation cascade, ENPP1 works in concert with CD73 to increase the concentration of immunosuppressive adenosine.[4][14]

References

- 1. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Targeting ENPP1 for cancer immunotherapy: Killing two birds with one stone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mskcc.org [mskcc.org]

- 8. bellbrooklabs.com [bellbrooklabs.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Tumor Exosomal ENPP1 Hydrolyzes cGAMP to Inhibit cGAS-STING Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ENPP1 Immunobiology as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Technical Guide: Inhibition of cGAMP Hydrolysis by ENPP1 Modulators

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a critical enzyme in cellular signaling, primarily recognized for its role in hydrolyzing extracellular cyclic GMP-AMP (cGAMP), a key activator of the STING (Stimulator of Interferon Genes) pathway. The cGAS-STING pathway is a fundamental component of the innate immune system, detecting cytosolic DNA and initiating an immune response. By degrading cGAMP, ENPP1 acts as a negative regulator of this pathway, making it a compelling therapeutic target for enhancing anti-tumor immunity. This technical guide provides an in-depth overview of the inhibition of cGAMP hydrolysis by ENPP1 modulators, with a focus on the available quantitative data, detailed experimental protocols, and visualization of the core biological processes. While specific quantitative data for Enpp-1-IN-12 is not publicly available at this time, this guide leverages data from other known ENPP1 inhibitors to illustrate the principles of ENPP1 inhibition.

The Role of ENPP1 in the cGAMP-STING Signaling Pathway

The cGAS-STING pathway is integral to the innate immune response to infection and cellular damage.

-

cGAS Activation: Cytosolic double-stranded DNA (dsDNA), a hallmark of viral infection or cellular stress, binds to and activates cyclic GMP-AMP synthase (cGAS).

-

cGAMP Synthesis: Activated cGAS catalyzes the synthesis of 2’3’-cGAMP from ATP and GTP.

-

STING Activation: cGAMP binds to the STING protein located on the endoplasmic reticulum, leading to a conformational change and its translocation to the Golgi apparatus.

-

Downstream Signaling: At the Golgi, STING recruits and activates TBK1 (TANK-binding kinase 1), which in turn phosphorylates IRF3 (interferon regulatory factor 3).

-

Immune Response: Phosphorylated IRF3 dimerizes, translocates to the nucleus, and induces the expression of type I interferons and other pro-inflammatory cytokines, leading to an anti-viral and anti-tumor immune response.

ENPP1 is a transmembrane glycoprotein that is also found in a soluble, secreted form.[1] Its catalytic domain is located extracellularly, where it hydrolyzes extracellular cGAMP into AMP and GMP, thereby dampening the STING-mediated immune response.[2][3] This function positions ENPP1 as an immune checkpoint, and its inhibition is a promising strategy in cancer immunotherapy to enhance the body's natural anti-tumor defenses.[4]

Quantitative Data on ENPP1 Inhibitors

| Inhibitor | IC50 / Ki | Assay Type | Reference |

| STF-1084 | Ki = 33 nM | [32P]-cGAMP TLC Assay | [3] |

| STF-1084 | IC50 = 149 ± 20 nM | cGAMP-Luciferase Assay | [3] |

| QS1 | IC50 = 1.59 ± 0.07 µM | cGAMP-Luciferase Assay | [3] |

| Compound 4e | IC50 = 0.188 µM | Enzymatic Assay | [3] |

| Enpp-1-IN-20 | IC50 = 0.09 nM | Enzymatic Assay | [5] |

Kinetic Parameters of ENPP1

| Substrate | Km | kcat | Reference |

| 2’3’-cGAMP | 15 µM | 4 s-1 | [2] |

| ATP | 20 µM | 12 s-1 | [2] |

Experimental Protocols for Measuring cGAMP Hydrolysis

Two primary methods are commonly cited for quantifying ENPP1-mediated cGAMP hydrolysis and its inhibition: a thin-layer chromatography (TLC)-based assay using radiolabeled cGAMP and a luciferase-based luminescence assay.

[32P]-cGAMP Thin-Layer Chromatography (TLC) Assay

This method directly visualizes the conversion of radiolabeled cGAMP to its hydrolyzed products.

Materials:

-

Recombinant human or mouse ENPP1

-

[α-32P]ATP

-

Recombinant cGAS

-

Herring Testes DNA (HT-DNA)

-

Unlabeled ATP and GTP

-

ENPP1 reaction buffer (e.g., 50 mM Tris-HCl pH 9.0, 250 mM NaCl, 0.5 mM CaCl2, 1 µM ZnCl2)

-

HP-TLC silica gel plates

-

Mobile phase (e.g., 85% ethanol, 5 mM NH4HCO3)

-

Phosphor screen and imager

Protocol:

-

Synthesis of [32P]-cGAMP:

-

Incubate recombinant cGAS with unlabeled ATP, GTP, HT-DNA, and a tracer amount of [α-32P]ATP.

-

Purify the resulting [32P]-cGAMP using methods such as reverse-phase HPLC.

-

-

ENPP1 Hydrolysis Reaction:

-

In a microcentrifuge tube, combine the ENPP1 reaction buffer, a known concentration of recombinant ENPP1 (e.g., 1-10 nM), and the ENPP1 inhibitor (e.g., this compound) at various concentrations.

-

Initiate the reaction by adding [32P]-cGAMP (e.g., 1-5 µM).

-

Incubate the reaction at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

-

TLC Separation:

-

At each time point, quench a small aliquot of the reaction by spotting it onto a TLC plate.

-

Develop the TLC plate using the mobile phase until the solvent front nears the top.

-

Air dry the TLC plate.

-

-

Data Acquisition and Analysis:

-

Expose the dried TLC plate to a phosphor screen.

-

Image the screen using a phosphor imager.

-

Quantify the signal intensity of the spots corresponding to intact cGAMP and the hydrolyzed products.

-

Calculate the percentage of cGAMP hydrolysis at each time point and inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

-

Luciferase-Based Luminescence Assay

This high-throughput method relies on the detection of AMP, one of the products of cGAMP hydrolysis, using a coupled enzyme system that generates a luminescent signal.

Materials:

-

Recombinant human or mouse ENPP1

-

Unlabeled 2’3’-cGAMP

-

ENPP1 reaction buffer (optimized to minimize interference with the luciferase reaction, e.g., with reduced ZnCl2 concentration)[3]

-

AMP-Glo™ Assay kit (or similar, containing AMP-dependent kinase and luciferase)

-

Luminometer-compatible microplates

Protocol:

-

ENPP1 Hydrolysis Reaction:

-

In a white, opaque microplate, add the ENPP1 reaction buffer, a known concentration of recombinant ENPP1, and the ENPP1 inhibitor at various concentrations.

-

Initiate the reaction by adding unlabeled cGAMP (e.g., 5 µM).

-

Incubate at 37°C for a set period (e.g., 60 minutes).

-

Terminate the reaction, for example, by heat inactivation.

-

-

AMP Detection:

-

Follow the manufacturer's protocol for the AMP detection kit. This typically involves:

-

Adding a reagent containing an AMP-dependent kinase to convert AMP to ADP.

-

Adding a second reagent containing luciferase and its substrate, which produces light in the presence of ATP (generated from ADP).

-

-

-

Data Acquisition and Analysis:

-

Measure the luminescence signal using a plate-reading luminometer.

-

The luminescence signal is proportional to the amount of AMP produced.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

-

Mechanism of ENPP1 Inhibition

ENPP1 inhibitors can act through different mechanisms, with competitive inhibition being a common mode of action for small molecules that target the enzyme's active site.[6]

-

Competitive Inhibition: In this scenario, the inhibitor, such as this compound, structurally resembles the substrate, cGAMP, and binds to the active site of ENPP1. This binding is reversible and prevents the natural substrate from accessing the active site, thereby inhibiting the hydrolysis of cGAMP. The degree of inhibition is dependent on the concentrations of both the inhibitor and the substrate.

Conclusion

The inhibition of ENPP1-mediated cGAMP hydrolysis presents a promising therapeutic avenue for enhancing the innate immune response against cancer. This guide has outlined the critical role of ENPP1 in the cGAMP-STING pathway, presented available quantitative data for representative ENPP1 inhibitors, and provided detailed experimental protocols for measuring cGAMP hydrolysis. The visualization of the signaling pathway, experimental workflows, and mechanism of inhibition serves to further clarify these complex processes. As research in this field progresses, the development of potent and specific ENPP1 inhibitors, such as those in the "Enpp-1-IN" series, will be crucial for translating our understanding of this pathway into effective clinical therapies.

References

- 1. Human antibodies targeting ENPP1 as candidate therapeutics for cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a High-Throughput Assay to Identify Inhibitors of ENPP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of Novel Ecto-Nucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors for Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 [mdpi.com]

Enpp-1-IN-12 as a Modulator of the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical innate immune checkpoint, playing a pivotal role in suppressing anti-tumor immunity.[1][2] By hydrolyzing the crucial immunotransmitter 2'3'-cyclic GMP-AMP (cGAMP), ENPP1 effectively dampens the stimulator of interferon genes (STING) signaling pathway, a key driver of innate immune responses against cancer.[1][3][4][5] Furthermore, ENPP1 contributes to an immunosuppressive tumor microenvironment (TME) by generating adenosine.[5][6][7] Consequently, inhibiting ENPP1 represents a promising therapeutic strategy to reactivate anti-tumor immunity. This document provides a detailed technical overview of ENPP1 inhibition, using compounds analogous to "Enpp-1-IN-12" as a framework to explore the mechanism of action, impact on the TME, and relevant experimental methodologies.

Core Mechanism of Action: Reinstating STING Signaling

The anti-tumor activity of ENPP1 inhibitors is primarily rooted in their ability to restore paracrine activation of the cGAS-STING pathway.

-

The cGAS-STING Pathway: Cytosolic double-stranded DNA (dsDNA), often present in chromosomally unstable cancer cells, is detected by the enzyme cyclic GMP-AMP synthase (cGAS).[5] cGAS then synthesizes the second messenger 2'3'-cGAMP.[2][8] While intracellular cGAMP can trigger a limited response, cancer cells can also export cGAMP into the extracellular space.[5] This extracellular cGAMP acts as a potent immunotransmitter, being taken up by neighboring host cells, particularly antigen-presenting cells (APCs) like dendritic cells and macrophages, to activate the STING protein located on the endoplasmic reticulum.[1][5][9] STING activation initiates a signaling cascade leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are crucial for recruiting and activating cytotoxic T cells and natural killer (NK) cells to attack the tumor.[2][5]

-

ENPP1 as an Immune Checkpoint: ENPP1 is a transmembrane protein with an external-facing catalytic domain that functions as the dominant hydrolase of extracellular cGAMP.[1][3][5] By degrading cGAMP into AMP and GMP, ENPP1 effectively severs the communication line between cancer cells and immune cells, thereby suppressing the anti-tumor immune response.[1][10] High ENPP1 expression in tumors is correlated with poor prognosis, metastasis, and resistance to immunotherapy.[1][3][7]

Figure 1: ENPP1-STING Signaling Pathway and Point of Inhibition.

Remodeling the Tumor Microenvironment

The primary consequence of ENPP1 inhibition is a profound shift in the TME from an immunosuppressive to an immunostimulatory state.

-

Enhanced Immune Infiltration: By restoring type I IFN signaling, ENPP1 inhibition promotes the recruitment and activation of key anti-tumor effector cells. Studies in preclinical models show that treatment with ENPP1 inhibitors leads to increased infiltration of cytotoxic CD8+ T cells and NK cells into the tumor.[5][6]

-

Reprogramming Myeloid Cells: ENPP1 is highly expressed on immunosuppressive M2-like macrophages.[4][10] Its inhibition can help repolarize these macrophages towards a pro-inflammatory M1 phenotype and reduce the accumulation of polymorphonuclear myeloid-derived suppressor cells (PMN-MDSCs).[6][13]

-

Abrogation of Metastasis: High ENPP1 expression is strongly associated with tumor progression and metastasis.[1][4][7] By activating an immune response and potentially reversing the epithelial-mesenchymal transition (EMT), ENPP1 inhibitors have been shown to significantly reduce tumor growth and abolish metastasis in animal models.[1][3][4][5]

Quantitative Data on ENPP1 Inhibitors

While "this compound" is a placeholder, published data on other novel, potent ENPP1 inhibitors provide a quantitative understanding of their activity.

Table 1: In Vitro Potency of Representative ENPP1 Inhibitors

| Compound Name | Assay Type | Target | Potency (IC50 / EC50) | Reference |

|---|---|---|---|---|

| Compound 31 | Enzymatic Assay | ENPP1 | IC50: 14.68 nM | [14] |

| ZXP-8202 | Enzymatic Assay | rhENPP1 | pico-molar IC50 | [15] |

| ZXP-8202 | Cell-based Enzymatic | ENPP1 | EC50: 20 nM | [15] |

| ZXP-8202 | STING Activation | IFN-β Production | EC50: 10 nM |[15] |

Table 2: In Vivo Anti-Tumor Efficacy of Representative ENPP1 Inhibitors

| Compound Name | Mouse Model | Tumor Type | Efficacy | Reference |

|---|---|---|---|---|

| Compound 31 | Syngeneic | 4T1 Breast Cancer | Significant antitumor efficacy | [14] |

| Compound 31 | Syngeneic | CT26 Colon Cancer | Significant antitumor efficacy | [14] |

| ZXP-8202 | Syngeneic | CT26 Colon Cancer | ~70% Tumor Growth Inhibition (TGI) |[15] |

Key Experimental Protocols

The evaluation of ENPP1 inhibitors involves a series of standardized in vitro and in vivo assays.

A. In Vitro ENPP1 Enzymatic Assay

-

Objective: To determine the direct inhibitory activity of a compound on ENPP1's enzymatic function (IC50).

-

Methodology:

-

Recombinant human ENPP1 (rhENPP1) is incubated in an assay buffer.

-

A serial dilution of the test inhibitor (e.g., this compound) is added.

-

A fluorescent or colorimetric substrate for ENPP1 (e.g., p-nitrophenyl 5’-thymidine monophosphate or a cGAMP analog) is added to initiate the reaction.

-

The reaction is allowed to proceed for a set time at 37°C.

-

The product formation is measured using a plate reader (absorbance or fluorescence).

-

Data are normalized to controls (no inhibitor) and the IC50 value is calculated using a non-linear regression curve fit.

-

B. Cell-Based STING Activation Assay

-

Objective: To confirm that ENPP1 inhibition by the compound leads to functional activation of the STING pathway in a cellular context (EC50).

-

Methodology:

-

Co-culture System: "Donor" cells with high endogenous ENPP1 expression (e.g., MDA-MB-231 breast cancer cells) are cultured.[15] "Reporter" cells that signal upon STING activation (e.g., THP-1 monocytes, which produce IFN-β) are cultured separately.[15]

-

Treatment: The ENPP1-expressing donor cells are treated with a serial dilution of the test inhibitor and a fixed concentration of exogenous 2'3'-cGAMP.

-

Conditioned Media Transfer: After incubation, the cell culture supernatant (conditioned media), which now contains cGAMP protected from degradation, is transferred to the THP-1 reporter cells.

-

Endpoint Measurement: The THP-1 cells are incubated with the conditioned media. The level of IFN-β secreted into the supernatant is then quantified using ELISA or a reporter gene assay (e.g., Lucia luciferase).

-

EC50 Calculation: The concentration of the inhibitor that results in 50% of the maximal IFN-β production is determined.

-

Figure 2: Standard Experimental Workflow for ENPP1 Inhibitor Evaluation.

C. Syngeneic Mouse Models for In Vivo Efficacy

-

Objective: To evaluate the anti-tumor efficacy and immunomodulatory effects of the ENPP1 inhibitor in an immunocompetent animal model.

-

Methodology:

-

Tumor Implantation: Tumor cells (e.g., murine CT26 colon carcinoma or 4T1 breast cancer) are subcutaneously implanted into syngeneic mice (e.g., BALB/c).[14][15]

-

Treatment: Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. The ENPP1 inhibitor is administered (e.g., orally or via intraperitoneal injection) according to a predetermined dosing schedule.

-

Efficacy Readout: Tumor volume is measured regularly with calipers. The primary efficacy endpoint is tumor growth inhibition (TGI). Animal survival may be a secondary endpoint.

-

Pharmacodynamic/TME Analysis: At the end of the study, tumors are harvested. A portion is used for flow cytometry to quantify the infiltration of various immune cell subsets (CD8+ T cells, NK cells, MDSCs, etc.). Another portion may be used for single-cell RNA sequencing (scRNA-seq) to deeply characterize the changes in the TME.[1][7]

-

Conclusion and Future Directions

ENPP1 is a validated and highly promising target for cancer immunotherapy. The mechanism of action—preventing extracellular cGAMP degradation to unleash a STING-dependent anti-tumor immune response—is direct and potent. Inhibitors like this compound can remodel the tumor microenvironment, increase immune cell infiltration, and synergize with existing immunotherapies like checkpoint blockade.

Future work in this field will focus on:

-

Clinical Translation: Advancing potent, selective, and orally bioavailable ENPP1 inhibitors into clinical trials to validate the preclinical findings in human patients.[9]

The development of ENPP1 inhibitors marks a significant advance, offering a novel strategy to harness the body's own innate immune system to fight cancer by targeting a key gatekeeper of the cGAS-STING pathway.

Figure 3: Logical Cascade from ENPP1 Inhibition to Anti-Tumor Effect.

References

- 1. pnas.org [pnas.org]

- 2. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway in breast cancer. [escholarship.org]

- 4. AVA-NP-695 Selectively Inhibits ENPP1 to Activate STING Pathway and Abrogate Tumor Metastasis in 4T1 Breast Cancer Syngeneic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. biorxiv.org [biorxiv.org]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. Oral ENPP1 inhibitor designed using generative AI as next generation STING modulator for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What are ENPP1 inhibitors and how do they work? [synapse.patsnap.com]

- 12. communities.springernature.com [communities.springernature.com]

- 13. researchgate.net [researchgate.net]

- 14. Identification of 5,7-Dihydro-6 H-pyrrolo[2,3- d]pyrimidin-6-one Derivatives as ENPP1 Inhibitors for STING Pathway-Mediated Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

The Dichotomous Role of ENPP1 in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein with a pivotal role in various physiological processes, including purinergic signaling and bone mineralization.[1] Emerging evidence has illuminated its multifaceted and often contradictory functions within the tumor microenvironment across a spectrum of cancer types.[2] Upregulated in numerous malignancies, ENPP1 has been implicated in promoting tumor progression, metastasis, and therapeutic resistance.[3] Conversely, in some cancer contexts, its expression has been associated with a favorable prognosis. This guide provides an in-depth technical overview of the function of ENPP1 in different cancers, summarizing key quantitative data, detailing experimental methodologies, and visualizing complex signaling pathways to support ongoing research and drug development efforts.

The Function of ENPP1 Across Various Cancer Types

The role of ENPP1 in cancer is highly context-dependent, varying significantly between different tumor histologies. Its enzymatic activity, primarily the hydrolysis of extracellular ATP to AMP and pyrophosphate (PPi), and the degradation of the immune signaling molecule cGAMP, lies at the heart of its influence on cancer biology.[1][4]

Breast Cancer

In breast cancer, high ENPP1 expression is frequently correlated with a poor prognosis.[5] It has been shown to promote bone metastasis and is associated with an aggressive phenotype.[6] Mechanistically, ENPP1 contributes to an immunosuppressive tumor microenvironment by dampening the cGAS-STING pathway through the hydrolysis of extracellular cGAMP.[5][7] This inhibition of innate immune signaling allows tumor cells to evade immune surveillance.[5] Furthermore, by hydrolyzing ATP, ENPP1 initiates a cascade that leads to the production of adenosine, another immunosuppressive molecule.[2]

Lung Cancer

Elevated ENPP1 expression is a common feature in lung cancer, where it is linked to increased malignancy.[6] Studies have demonstrated that dysregulated ENPP1 can induce cancer stem cell (CSC) characteristics and promote an epithelial-mesenchymal transition (EMT)-like phenotype, contributing to tumor invasion and metastasis.[6]

Glioblastoma

In glioblastoma, ENPP1 is considered a proto-oncogene and is highly expressed.[6] Its expression has been suggested as a potential marker for grading this aggressive brain tumor.[6] Knockdown of ENPP1 in glioblastoma stem-like cells (GSCs) has been shown to impair proliferation, induce differentiation, and increase sensitivity to chemotherapy.[8] This effect is partly attributed to ENPP1's role in maintaining a balanced nucleotide pool, which is essential for the undifferentiated and proliferative state of GSCs.[9]

Ovarian Cancer

High expression of ENPP1 in high-grade serous ovarian carcinoma is a predictor of poor prognosis.[10] Increased ENPP1 levels are associated with a more advanced clinical stage and poorer tumor cell differentiation.[10] In ovarian cancer cells, ENPP1 has been shown to play a role in proliferation, migration, and invasion.[10]

Hepatocellular Carcinoma

Interestingly, in hepatocellular carcinoma (LIHC), downregulated ENPP1 expression has been associated with a poor prognosis.[4] This suggests a tumor-suppressive role for ENPP1 in this context, highlighting the tissue-specific nature of its function.

Ewing Sarcoma

ENPP1 is abundantly expressed on the surface of Ewing sarcoma cells, with limited expression in normal tissues, making it a potential immunotherapeutic target.[11] Its expression is thought to contribute to an immunosuppressive tumor milieu, thereby promoting disease progression.[11]

Quantitative Data on ENPP1 Expression and Prognostic Significance

To facilitate a comparative analysis of ENPP1's role across different cancer types, the following tables summarize key quantitative findings from various studies.

| Cancer Type | ENPP1 Expression Change (Tumor vs. Normal) | Method of Detection | Prognostic Significance of High ENPP1 Expression | Reference |

| Breast Cancer | Upregulated | TCGA RNA-seq, IHC | Worse disease-free survival | [5] |

| Highest in metastatic disease (Stage IV vs. Stage III) | METABRIC database | [5] | ||

| Lung Cancer | Upregulated in most tumor tissues | IHC | Increased malignancy | [6] |

| Glioblastoma | Highly expressed | RNA-seq, IHC | Associated with higher grade | [6] |

| Ovarian Cancer | Significantly higher in high-grade serous carcinoma | IHC | Poorer prognosis, advanced FIGO stage | [10] |

| 85.4% strong expression in HGSOC vs. 1.03% in serous cystadenoma | IHC | [9] | ||

| Hepatocellular Carcinoma | Markedly downregulated | Bioinformatics analysis of multiple databases | Poor prognosis for downregulated ENPP1 | [4] |

| Ewing Sarcoma | Highly expressed on cell surface | Proteomics, IHC | Potential role in immunosuppression | [12] |

| Pancreatic Cancer | High expression in a murine pancreatic cell line | Not specified | Removal slowed tumor growth | [9] |

| Bladder Cancer | Higher levels in muscle-invasive vs. non-muscle-invasive | IHC | Correlates with tumor progression and poor prognosis | [13] |

| Cancer Type | Key Quantitative Finding | Impact on Cellular Processes | Reference |

| Breast Cancer | ENPP1 loss-of-function slowed primary tumor growth and abolished metastasis in a mouse model. | Inhibits anti-tumoral immunity | [5] |

| Glioblastoma | Knockdown of ENPP1 resulted in accumulation of cells in the G1/G0 phase. | Impairs cell proliferation | [6] |

| Ovarian Cancer | siRNA-mediated knockdown significantly reduced cell proliferation, migration, and invasion. | Inhibits malignant phenotypes | [10] |

| Lung Cancer | Downregulation of ENPP1 decreased levels of CSC markers. | Reverses cancer stem cell features | [6] |

Signaling Pathways Involving ENPP1

ENPP1 exerts its influence on cancer progression primarily through its enzymatic activity, which modulates key signaling pathways.

The cGAS-STING Pathway

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA and triggers an anti-tumor immune response.[14] ENPP1 is the primary hydrolase of extracellular 2'3'-cyclic GMP-AMP (cGAMP), the second messenger that activates STING.[1] By degrading cGAMP, ENPP1 effectively dampens STING signaling, thereby creating an immunosuppressive tumor microenvironment that allows cancer cells to evade immune destruction.[5]

Purinergic Signaling and Adenosine Production

ENPP1 plays a crucial role in the purinergic signaling cascade by hydrolyzing extracellular ATP to AMP.[15] This AMP is then converted to adenosine by ecto-5'-nucleotidase (CD73).[15] Adenosine is a potent immunosuppressive molecule that can inhibit the function of various immune cells, including T cells and natural killer (NK) cells, through activation of adenosine receptors.[2] This pathway represents another mechanism by which ENPP1 contributes to an immune-cold tumor microenvironment.

Key Experimental Protocols

Reproducible and robust experimental methodologies are crucial for advancing our understanding of ENPP1's function in cancer. This section provides detailed protocols for key assays used to investigate ENPP1.

ENPP1 Enzyme Activity Assay

This assay measures the phosphodiesterase activity of ENPP1 using a colorimetric substrate.

Materials:

-

Cell lysate containing ENPP1

-

Assay buffer: 1 M Tris-HCl (pH 8.0), 50 mM NaCl, 20 µM CaCl₂, 20 µM ZnCl₂

-

Substrate: 1 mM thymidine 5'-monophosphate p-nitrophenyl ester (p-NPP)

-

Stop solution: 100 mM NaOH

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare cell lysates in a suitable lysis buffer (e.g., 1% Triton X-100 in 200 mM Tris, pH 8.0).

-

Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

In a 96-well plate, add a standardized amount of protein from each cell lysate.

-

Add the assay buffer to each well.

-

Initiate the reaction by adding the p-NPP substrate to each well.

-

Incubate the plate at 37°C for 1 hour.

-

Stop the reaction by adding the stop solution to each well.

-

Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced, which reflects ENPP1 activity.

In Vitro Cell Migration and Invasion Assays

These assays are used to assess the effect of ENPP1 on the migratory and invasive potential of cancer cells.

Materials:

-

Cancer cell lines with varying ENPP1 expression levels

-

Transwell inserts (8.0 µm pore size)

-

Matrigel (for invasion assay)

-

Serum-free cell culture medium

-

Cell culture medium with a chemoattractant (e.g., 10% FBS)

-

Cotton swabs

-

Methanol

-

Crystal violet staining solution

-

Microscope

Protocol:

Migration Assay:

-

Seed cancer cells in the upper chamber of the Transwell inserts in serum-free medium.

-

Add medium containing a chemoattractant to the lower chamber.

-

Incubate for a period determined by the cell type's migratory capacity (e.g., 24 hours).

-

Remove the non-migrated cells from the upper surface of the insert with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol.

-

Stain the migrated cells with crystal violet.

-

Count the number of migrated cells in several random fields under a microscope.

Invasion Assay:

-

Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

-

Follow steps 1-7 of the migration assay protocol.

In Vivo Tumorigenicity Assay

This assay evaluates the effect of ENPP1 on tumor growth in an animal model.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Cancer cell lines with modulated ENPP1 expression

-

Phosphate-buffered saline (PBS)

-

Matrigel (optional)

-

Syringes and needles

-

Calipers

Protocol:

-

Harvest cancer cells during their exponential growth phase.

-

Resuspend the cells in sterile PBS at a desired concentration (e.g., 1 x 10⁶ cells/100 µL). Matrigel can be mixed with the cell suspension to enhance tumor formation.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

Monitor the mice regularly for tumor formation.

-

Once tumors are palpable, measure their dimensions using calipers every few days.

-

Calculate tumor volume using the formula: (Length x Width²)/2.

-

At the end of the experiment, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Immunohistochemistry (IHC) for ENPP1

IHC is used to visualize the expression and localization of ENPP1 protein in tissue samples.

Materials:

-

Paraffin-embedded tissue sections

-

Xylene

-

Ethanol series (100%, 95%, 70%)

-

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

-

Blocking solution (e.g., 5% normal goat serum in PBS)

-

Primary antibody against ENPP1

-

Secondary antibody (HRP-conjugated)

-

DAB substrate kit

-

Hematoxylin counterstain

-

Mounting medium

-

Microscope

Protocol:

-

Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of ethanol washes to rehydrate the tissue sections.

-

Antigen Retrieval: Heat the slides in antigen retrieval buffer to unmask the antigenic epitopes.

-

Blocking: Incubate the sections with a blocking solution to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the sections with the primary anti-ENPP1 antibody at the optimal dilution and temperature (e.g., overnight at 4°C).

-

Secondary Antibody Incubation: Incubate the sections with the HRP-conjugated secondary antibody.

-

Detection: Apply the DAB substrate, which will produce a brown precipitate at the site of ENPP1 expression.

-

Counterstaining: Stain the sections with hematoxylin to visualize the cell nuclei.

-

Dehydration and Mounting: Dehydrate the sections through an ethanol series and xylene, and then mount with a coverslip.

-

Microscopy: Examine the slides under a microscope to assess the intensity and localization of ENPP1 staining.

Conclusion and Future Directions

ENPP1 is a critical regulator of the tumor microenvironment with diverse and context-dependent functions in different cancer types. Its role in suppressing anti-tumor immunity through the cGAS-STING and purinergic signaling pathways has positioned it as a promising target for cancer immunotherapy.[2] The development of potent and specific ENPP1 inhibitors is an active area of research, with the potential to "heat up" immune-cold tumors and enhance the efficacy of existing immunotherapies.[1]

Future research should focus on further elucidating the precise molecular mechanisms that govern the differential roles of ENPP1 in various cancers. A deeper understanding of the factors that determine whether ENPP1 acts as a tumor promoter or suppressor will be crucial for the development of targeted and effective therapeutic strategies. Furthermore, the identification of reliable biomarkers to predict which patients are most likely to benefit from ENPP1-targeted therapies will be essential for the successful clinical translation of these novel agents. The in-depth technical information provided in this guide is intended to support and accelerate these vital research endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AVA-NP-695 Selectively Inhibits ENPP1 to Activate STING Pathway and Abrogate Tumor Metastasis in 4T1 Breast Cancer Syngeneic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Expression of ENPP1 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]

- 8. pnas.org [pnas.org]

- 9. "ENPP1 limits efficacy of radiation therapy in a murine pancreatic canc" by J Baird, A Alice et al. [digitalcommons.providence.org]

- 10. High expression of ENPP1 in high-grade serous ovarian carcinoma predicts poor prognosis and as a molecular therapy target - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdn2.caymanchem.com [cdn2.caymanchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. cGAS-STING pathway in cancer biotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Enpp-1-IN-12 and Its Role in Modulating Innate Immune Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The innate immune system serves as the first line of defense against pathogens and cellular stress. A key signaling cascade in this process is the cGAS-STING pathway, which is critical for detecting cytosolic DNA and initiating an immune response. Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a crucial negative regulator of this pathway, acting as an innate immune checkpoint.[1][2] By hydrolyzing the second messenger cyclic GMP-AMP (2'3'-cGAMP), ENPP1 effectively dampens the activation of the STING protein, thereby suppressing downstream inflammatory responses.[3][4] This mechanism has significant implications in oncology, as many cancer cells exhibit high levels of ENPP1 expression, which correlates with poor prognosis and resistance to immunotherapy.[5]

Enpp-1-IN-12 is a potent and selective inhibitor of ENPP1. By blocking the enzymatic activity of ENPP1, this compound prevents the degradation of 2'3'-cGAMP, leading to its accumulation and subsequent activation of the STING pathway.[1][6] This guide provides an in-depth technical overview of the effects of ENPP1 inhibition by compounds like this compound on innate immune signaling, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Data Presentation: Efficacy of ENPP1 Inhibitors

The following tables summarize the quantitative data on the efficacy of various ENPP1 inhibitors in biochemical and cell-based assays. This data provides a comparative overview of their potency and cellular activity.

Table 1: In Vitro Enzymatic Inhibition of ENPP1

| Compound | Target | Assay Type | IC50 / Ki | Reference |

| AVA-NP-695 | Human recombinant ENPP1 | Enzymatic (p-Nph-5'-TMP substrate) | 14 ± 2 nM (IC50) | [3] |

| OC-1 | ENPP1 | Luminescence-based enzymatic | < 10 nM (Ki) | [7] |

| ENPP1 Inhibitor C | Recombinant ENPP1 | Fluorescent inhibitor screening | 120 nM (IC50) | [8] |

Table 2: Cellular Activity of ENPP1 Inhibitors

| Compound | Cell Line | Assay Type | Effect | Concentration | Reference |

| AVA-NP-695 | THP1 Dual™ cells | IFN-β mRNA quantification | Increased IFN-β expression | 0.05, 0.5, 5 µM | [3] |

| OC-1 | THP1 cells | Cytokine release (gene expression) | Increased IFN-β and CXCL10 | Not specified | [7] |

| ENPP1 Inhibitor C | PA-1 and SK-OV-3 ovarian cancer cells | ENPP1 activity assay | Reduced ENPP1 activity | Not specified | [8] |

Experimental Protocols

This section details the methodologies for key experiments cited in the study of ENPP1 inhibitors and their effect on innate immune signaling.

ENPP1 Enzymatic Assay (Fluorescence Polarization-Based)

This protocol is adapted from a high-throughput screening method for ENPP1 inhibitors.[9]

-

Objective: To determine the in vitro potency of an ENPP1 inhibitor by measuring the hydrolysis of a substrate like 2'3'-cGAMP or ATP.

-

Principle: The assay measures the product (AMP/GMP) of the enzymatic reaction. A competitive fluorescence polarization (FP) immunoassay is used, where the product competes with a fluorescently labeled tracer for binding to a specific antibody. Increased product formation leads to a decrease in the FP signal.

-

Materials:

-

Recombinant human ENPP1

-

Substrate: 2'3'-cGAMP or ATP

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 0.01% Brij-35

-

ENPP1 inhibitor (e.g., this compound) at various concentrations

-

Transcreener® AMP²/GMP² Assay Kit (containing antibody and tracer)

-

384-well plates

-

Plate reader capable of fluorescence polarization measurements

-

-

Procedure:

-

Prepare serial dilutions of the ENPP1 inhibitor in DMSO.

-

In a 384-well plate, add the ENPP1 enzyme (a working concentration of ~100 pM is a good starting point) to the assay buffer.[9]

-

Add the ENPP1 inhibitor dilutions to the wells.

-

Initiate the reaction by adding the substrate (e.g., 10 µM ATP or cGAMP).

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction by adding the Transcreener® AMP²/GMP² detection mix (containing antibody and tracer).

-

Incubate for another 60 minutes to allow the detection reaction to reach equilibrium.

-

Measure the fluorescence polarization on a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

-

Cellular STING Activation Assay (Luciferase Reporter)

This protocol is based on methods used to assess downstream STING signaling.[3]

-

Objective: To measure the activation of the STING pathway in response to ENPP1 inhibition in a cellular context.

-

Principle: This assay utilizes a reporter cell line (e.g., THP-1 Dual™) that expresses a secreted luciferase under the control of an IRF-inducible promoter. Activation of the STING pathway leads to IRF3 activation and subsequent luciferase expression, which can be quantified.

-

Materials:

-

THP-1 Dual™ cells (or other suitable reporter cell line)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

2'3'-cGAMP

-

ENPP1 inhibitor (e.g., this compound)

-

QUANTI-Luc™ or similar luciferase detection reagent

-

96-well plates

-

Luminometer

-

-

Procedure:

-

Seed THP-1 Dual™ cells in a 96-well plate at a density of approximately 40,000 cells per well and incubate overnight.

-

Treat the cells with the ENPP1 inhibitor at various concentrations in the presence of a fixed concentration of exogenous 2'3'-cGAMP (e.g., 25 µM).[3]

-

Include appropriate controls: cells treated with 2'3'-cGAMP alone, inhibitor alone, and vehicle (DMSO) alone.

-

Incubate the cells for 24 hours.

-

Collect the cell culture supernatant.

-

Add the QUANTI-Luc™ reagent to the supernatant according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Analyze the data to determine the dose-dependent effect of the ENPP1 inhibitor on STING-mediated luciferase activity.

-

Cytokine Quantification by ELISA

-

Objective: To quantify the production of specific cytokines (e.g., IFN-β) secreted by immune cells following ENPP1 inhibition.

-

Principle: An enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of a specific cytokine in cell culture supernatants.

-

Materials:

-

Immune cells (e.g., primary human PBMCs or a cell line like THP-1)

-

ENPP1 inhibitor

-

Stimulant (e.g., 2'3'-cGAMP)

-

Commercially available ELISA kit for the cytokine of interest (e.g., human IFN-β)

-

96-well ELISA plates

-

Plate reader for absorbance measurements

-

-

Procedure:

-

Culture the immune cells in a 96-well plate.

-

Treat the cells with the ENPP1 inhibitor and the stimulant (2'3'-cGAMP).

-

Incubate for a specified period (e.g., 24-48 hours) to allow for cytokine production and secretion.

-

Collect the cell culture supernatants.

-

Perform the ELISA according to the manufacturer's protocol. This typically involves:

-

Coating the plate with a capture antibody.

-

Adding the supernatants and standards.

-

Adding a detection antibody.

-

Adding a substrate to produce a colorimetric signal.

-

-

Measure the absorbance on a plate reader.

-

Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.

-

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: The cGAS-STING pathway and the inhibitory role of ENPP1.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for evaluating ENPP1 inhibitors.

Conclusion

ENPP1 is a pivotal checkpoint in innate immunity, and its inhibition presents a promising therapeutic strategy, particularly in immuno-oncology.[2] Compounds such as this compound that selectively block ENPP1 can restore the cGAS-STING signaling pathway, leading to a more robust anti-tumor immune response.[1][6] The data and protocols presented in this guide offer a framework for researchers and drug development professionals to further investigate the therapeutic potential of ENPP1 inhibitors. Future research may focus on optimizing the pharmacological properties of these inhibitors and exploring their efficacy in combination with other immunotherapies.[10]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. ENPP1 Immunobiology as a Therapeutic Target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. AVA-NP-695 Selectively Inhibits ENPP1 to Activate STING Pathway and Abrogate Tumor Metastasis in 4T1 Breast Cancer Syngeneic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pnas.org [pnas.org]

- 6. ENPP1 Immunobiology as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ascopubs.org [ascopubs.org]

- 8. cdn2.caymanchem.com [cdn2.caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. What ENPP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]

Investigating the Anti-Tumor Activity of Enpp-1-IN-12: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pre-clinical anti-tumor activity of Enpp-1-IN-12, a potent and orally active inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). By inhibiting ENPP1, this compound enhances the innate immune response against tumors through the activation of the STING (Stimulator of Interferon Genes) pathway. This document compiles available quantitative data, detailed experimental protocols, and visual representations of the underlying biological mechanisms and workflows.

Data Presentation

The anti-tumor efficacy and pharmacological properties of this compound have been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Description |

| Ki | 41 nM | Inhibitory constant against ENPP1, indicating high binding affinity.[1] |

| Hepatocyte Stability (Human) | >120 min (t1/2) | Half-life in human hepatocytes, suggesting good metabolic stability.[1] |

| Hepatocyte Stability (Mouse) | 61.88 min (t1/2) | Half-life in mouse hepatocytes.[1] |

| Intrinsic Clearance (Human) | <11.55 µL/min/million cells | Rate of metabolism in human hepatocytes.[1] |

| Intrinsic Clearance (Mouse) | 22.4 µL/min/million cells | Rate of metabolism in mouse hepatocytes.[1] |

Table 2: In Vivo Pharmacokinetics of this compound in BALB/c Mice

| Route of Administration | Dose | Cmax | t1/2 | Bioavailability (F) | Clearance (CL) |

| Oral (p.o.) | 10 mg/kg | 303.10 ng/mL | 1.04 h | 45.1% | - |

| Intravenous (i.v.) | 1 mg/kg | 308.64 ng/mL | 0.76 h | - | 73.22 mL/min/kg |

Data sourced from MedChemExpress product information, citing Gangar M, et al.[1]

Table 3: In Vivo Anti-Tumor Efficacy of this compound

| Tumor Model | Treatment | Outcome |

| LLC1 Syngeneic Murine Lung Cancer Model | 100 mg/kg; p.o. | Inhibition of tumor growth |

Data sourced from MedChemExpress product information, citing Gangar M, et al.[1] The primary publication by Gangar et al. describes this as a "potent anti-tumor response in vivo".[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

ENPP1 Enzyme Inhibition Assay

This assay quantifies the inhibitory activity of this compound against the ENPP1 enzyme. A common method involves a colorimetric assay using p-nitrophenyl 5'-thymidine monophosphate (pNP-TMP) as a substrate.

-

Materials:

-

Recombinant human ENPP1 enzyme

-

p-nitrophenyl 5'-thymidine monophosphate (pNP-TMP) substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, 1 mM MgCl2, 0.1 mM ZnCl2)

-

This compound (or other test compounds)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a solution of this compound at various concentrations in the assay buffer.

-

Add a fixed amount of recombinant human ENPP1 to each well of a 96-well plate.

-

Add the different concentrations of this compound to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the pNP-TMP substrate to each well.

-

Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding a stop solution like NaOH).

-

Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the Ki or IC50 value by fitting the data to a dose-response curve.

-

STING Pathway Activation in THP1-Dual™ Cells

This cell-based assay is used to confirm that the inhibition of ENPP1 by this compound leads to the activation of the STING pathway. THP1-Dual™ cells are engineered to express a secreted luciferase reporter gene under the control of an IRF-inducible promoter, providing a quantitative measure of STING activation.

-

Materials:

-

THP1-Dual™ cells (InvivoGen)

-

Cell culture medium (e.g., RPMI 1640 with 10% FBS, antibiotics)

-

2'3'-cGAMP (STING agonist)

-

This compound

-

Recombinant human ENPP1 enzyme

-

Luciferase detection reagent (e.g., QUANTI-Luc™)

-

Luminometer

-

-

Procedure:

-

In a separate reaction tube, pre-incubate recombinant human ENPP1 with varying concentrations of this compound.

-

Add 2'3'-cGAMP to the enzyme-inhibitor mixture and incubate to allow for cGAMP hydrolysis.

-

Seed THP1-Dual™ cells in a 96-well plate.

-

Add the reaction mixture from step 2 to the cells.

-

Incubate the cells for 24 hours.

-

Collect the cell supernatant and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

-

Increased luciferase activity in the presence of this compound indicates the protection of cGAMP from hydrolysis and subsequent STING pathway activation.

-

In Vivo Syngeneic Tumor Model (LLC1)

This in vivo model assesses the anti-tumor efficacy of this compound in an immunocompetent mouse model.

-

Materials:

-

C57BL/6 mice

-

Lewis Lung Carcinoma (LLC1) cells

-

Cell culture medium

-

Matrigel (optional)

-

This compound

-

Vehicle for oral administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1])

-

-

Procedure:

-

Culture LLC1 cells to the desired confluency.

-

Harvest and resuspend the cells in a suitable medium, optionally mixed with Matrigel.

-

Subcutaneously inject a defined number of LLC1 cells (e.g., 1 x 10^6 cells) into the flank of C57BL/6 mice.

-

Allow the tumors to establish and reach a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer this compound orally (e.g., 100 mg/kg) to the treatment group according to a pre-defined schedule. The control group receives the vehicle.

-

Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

-

Compare the tumor growth between the treatment and control groups to determine the anti-tumor efficacy of this compound.

-

Pharmacokinetic Studies

These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in vivo.

-

Animals:

-

BALB/c mice

-

-

Procedure (Oral Administration):

-

Administer a single oral dose of this compound (10 mg/kg) to a cohort of mice.

-

Collect blood samples at various time points post-administration.

-

Process the blood to obtain plasma.

-

Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound.

-

Calculate pharmacokinetic parameters such as Cmax, t1/2, and oral bioavailability (F) by comparing with data from intravenous administration.

-

-

Procedure (Intravenous Administration):

-

Administer a single intravenous dose of this compound (1 mg/kg) to a cohort of mice.

-

Follow the same blood collection and analysis procedure as for oral administration.

-

Calculate pharmacokinetic parameters such as Cmax, t1/2, and clearance (CL).

-

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows related to the anti-tumor activity of this compound.

Caption: Mechanism of action of this compound in the cGAS-STING pathway.

Caption: Experimental workflow for the in vivo LLC1 syngeneic tumor model.

References

Enpp-1-IN-12 and its Impact on Purinergic Signaling in Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) has emerged as a critical regulator of the tumor microenvironment, primarily through its modulation of purinergic signaling. By hydrolyzing extracellular ATP and the cyclic dinucleotide 2'3'-cGAMP, ENPP1 shifts the balance from a pro-inflammatory to an immunosuppressive milieu, thereby promoting tumor growth, metastasis, and resistance to immunotherapy. Enpp-1-IN-12 is a potent inhibitor of ENPP1, and this guide provides an in-depth overview of its mechanism of action, its impact on purinergic signaling in cancer, and the experimental methodologies used to characterize its effects. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from other potent ENPP1 inhibitors to illustrate the expected outcomes and provide a framework for future research.

Introduction to Purinergic Signaling and ENPP1 in Cancer

Purinergic signaling, mediated by extracellular nucleotides like ATP and adenosine, plays a dual role in the tumor microenvironment.[1] High concentrations of extracellular ATP act as a danger signal, promoting inflammation and anti-tumor immunity.[1] Conversely, its breakdown product, adenosine, is a potent immunosuppressant that fosters tumor immune evasion.[1]

ENPP1 is a key enzyme in this pathway, catalyzing two critical reactions:

-

Hydrolysis of extracellular ATP to AMP: This reduces the pro-inflammatory ATP signal and provides the substrate for the generation of adenosine by ecto-5'-nucleotidase (CD73).[2]

-

Hydrolysis of extracellular 2'3'-cGAMP to AMP: 2'3'-cGAMP is a potent activator of the STING (Stimulator of Interferon Genes) pathway, a critical component of the innate immune response to cancer. By degrading 2'3'-cGAMP, ENPP1 dampens this anti-tumor immune surveillance mechanism.[2]

Elevated ENPP1 expression is observed in various cancers, including breast, lung, and ovarian cancers, and correlates with poor prognosis and resistance to immune checkpoint inhibitors.[3] Therefore, inhibiting ENPP1 with small molecules like this compound presents a promising therapeutic strategy to reactivate anti-tumor immunity.

This compound: A Potent ENPP1 Inhibitor

This compound is a potent inhibitor of ENPP1 with a reported Ki of 41 nM . While comprehensive preclinical data for this specific molecule is not widely available, the following sections will detail the expected impact and the methodologies to assess it, based on the known mechanism of ENPP1 and data from other well-characterized ENPP1 inhibitors.

Quantitative Data on ENPP1 Inhibitors

The following table summarizes representative quantitative data for potent ENPP1 inhibitors to provide a benchmark for the expected efficacy of compounds like this compound.

| Inhibitor | Target | Assay Type | IC50 / Ki | Cell Line / Model | Reference |

| This compound | ENPP1 | Enzymatic Assay | Ki: 41 nM | N/A | [Source not found] |

| ISM5939 | ENPP1 | Enzymatic (2,3-cGAMP) | 0.63 nM | N/A | [4] |

| Enzymatic (ATP) | 9.28 nM | N/A | [4] | ||

| Compound [I] (Haihe) | ENPP1 | Enzymatic Assay | 1.2 nM | N/A | [5] |

| Compound 7 | ENPP1 | In vivo TGI (with anti-PD-1) | 77.7% | Murine Model | [6] |

Impact of this compound on Purinergic Signaling Pathways

By inhibiting ENPP1, this compound is expected to have a profound impact on the purinergic signaling landscape within the tumor microenvironment.

Restoration of the Pro-Inflammatory ATP/cGAMP Axis

Inhibition of ENPP1 prevents the degradation of extracellular ATP and 2'3'-cGAMP. This leads to:

-

Increased extracellular ATP: Higher levels of ATP can activate purinergic receptors on immune cells, promoting their recruitment and activation.

-

Enhanced STING Pathway Activation: The accumulation of extracellular 2'3'-cGAMP leads to its uptake by dendritic cells and other immune cells, activating the STING pathway. This results in the production of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines, which are crucial for an effective anti-tumor T-cell response.

The following diagram illustrates the core signaling pathway affected by ENPP1 and its inhibition.

Experimental Protocols

This section outlines detailed methodologies for key experiments to characterize the impact of this compound.

ENPP1 Enzymatic Assay

This protocol determines the in vitro potency of this compound against recombinant human ENPP1 (rhENPP1).

Materials:

-

Recombinant human ENPP1

-

This compound

-

Substrate: ATP or 2'3'-cGAMP

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM MgCl2, 0.01% Triton X-100

-

Detection Reagent (e.g., AMP-Glo™ Assay Kit)

-

384-well plates

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-